molecular formula C8H16N2 B12981206 1,8-Diazaspiro[4.5]decane

1,8-Diazaspiro[4.5]decane

Cat. No.: B12981206
M. Wt: 140.23 g/mol
InChI Key: BFAHRLVWYDSXIA-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[45]decane is a spirocyclic compound characterized by a unique bicyclic structure that incorporates two nitrogen atoms within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Diazaspiro[4.5]decane can be synthesized through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and cost-effectiveness. The use of commercially available reagents and catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various aryl-substituted derivatives.

Scientific Research Applications

1,8-Diazaspiro[4.5]decane has a wide range of scientific research applications:

Comparison with Similar Compounds

1,8-Diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

Uniqueness: this compound stands out due to its unique spirocyclic structure, which provides rigidity and versatility for drug design. Its ability to inhibit cystine crystallization and RIPK1 activity highlights its potential in medicinal chemistry.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable scaffold for drug development and other applications. Ongoing research continues to uncover new potentials for this intriguing compound.

Properties

IUPAC Name

1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(10-5-1)3-6-9-7-4-8/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAHRLVWYDSXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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